Enantiomeric Sweetness (D vs. L)
The D‑enantiomer of 6‑chlorotryptophan is a potent non‑nutritive sweetener, whereas the L‑enantiomer is bitter [1]. 6‑Chloro-N‑formyl-D‑tryptophan serves as the direct chiral precursor to the active D‑enantiomer; racemic mixtures or L‑configured analogs cannot achieve the desired sweetness profile . The chiral center at the α‑carbon is essential for receptor binding, and the formyl group protects this center during synthesis .
| Evidence Dimension | Sweet taste receptor activation |
|---|---|
| Target Compound Data | Sweet (D‑enantiomer of 6‑chlorotryptophan); precursor is 6‑chloro‑N‑formyl‑D‑tryptophan |
| Comparator Or Baseline | 6‑Chloro‑L‑tryptophan: Bitter [1] |
| Quantified Difference | Sweet vs. bitter; no quantitative sweetness threshold reported in available literature |
| Conditions | Human taste panel (inferred from patent literature) [1] |
Why This Matters
Procurement of the D‑enantiomer formyl‑protected precursor is mandatory for any sweetener development program; the L‑form or racemic material will yield inactive or off‑tasting products.
- [1] U.S. Patent 4,256,641. Novel syntheses of tryptophans. March 17, 1981. View Source
